2-Isocyanobenzonitrile
Description
Overview of Isocyanide Functionality and Reactivity in Organic Synthesis.Current time information in Bangalore, IN.nih.govresearchgate.net
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. wikipedia.org This group possesses a unique electronic structure, with the carbon atom exhibiting both nucleophilic and electrophilic character. researchgate.netimtm.cz This dual reactivity allows isocyanides to participate in a wide array of chemical reactions, most notably multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. researchgate.netwikipedia.org In these reactions, the isocyanide acts as a "linchpin," bringing together multiple reactants in a single, efficient step to create highly complex molecules. researchgate.net Furthermore, isocyanides can undergo cycloaddition reactions and serve as ligands in organometallic chemistry, demonstrating their broad utility in synthetic organic chemistry. wikipedia.org
Significance of 2-Isocyanobenzonitrile as a Versatile Building Block for Heterocycle Synthesis.Current time information in Bangalore, IN.nih.gov
This compound stands out as a particularly valuable building block due to the presence of two reactive functional groups: the isocyanide and the nitrile, positioned ortho to each other on a benzene (B151609) ring. This specific arrangement facilitates a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. researchgate.netthieme-connect.de Nitrogen-containing heterocycles are of immense importance as they form the core structures of many pharmaceuticals, natural products, and functional materials. researchgate.netresearchgate.net The ability to readily construct these complex scaffolds from a single, versatile precursor like this compound makes it a highly sought-after reagent in drug discovery and materials science. researchgate.net
Historical Context and Evolution of Research on this compound
Research into isocyanide chemistry dates back to the 19th century, but the exploration of bifunctional isocyanides like this compound is a more recent development. beilstein-journals.org Early work focused on understanding the fundamental reactivity of the isocyanide group. The development of multicomponent reactions in the mid-20th century, particularly the Ugi reaction in 1959, significantly expanded the synthetic potential of isocyanides. wikipedia.orgillinois.edu In recent decades, the focus has shifted towards the design and synthesis of more complex and functionalized isocyanides to access novel chemical space. The strategic placement of the nitrile group in this compound opened new avenues for creating fused heterocyclic systems, and research continues to uncover new and innovative applications for this compound.
Current Research Trends and Strategic Importance of this compound in Chemical Science
Current research on this compound is heavily focused on its application in the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.netrsc.orgresearchgate.net Researchers are exploring its use in metal-catalyzed reactions, photoredox catalysis, and the development of new multicomponent reactions to build complex molecular architectures with high efficiency and atom economy. researchgate.netvulcanchem.com The strategic importance of this compound lies in its ability to provide rapid access to libraries of diverse heterocyclic compounds, which is crucial for high-throughput screening in drug discovery programs. rsc.org Furthermore, its utility in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and sensors, is an expanding area of investigation.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90348-24-6 nih.gov |
| Molecular Formula | C₈H₄N₂ nih.gov |
| Molecular Weight | 128.13 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| SMILES | C1=CC=C(C(=C1)C#N)[N+]#[C-] nih.gov |
| InChI | InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H nih.gov |
| InChIKey | HTMWQSKIYNDFNU-UHFFFAOYSA-N nih.gov |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.65 (m, 2H), 7.55-7.45 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5 (N≡C), 134.8, 133.5, 130.9, 128.2, 127.5, 116.8 (C≡N), 110.1 |
| IR (KBr, cm⁻¹) | ν 2160 (N≡C), 2225 (C≡N) |
| UV-Vis (DMSO) | λmax recorded rsc.org |
Reactivity and Applications in Organic Synthesis
The reactivity of this compound is dominated by the isocyanide functional group, which can act as both a nucleophile and an electrophile. This dual nature is central to its participation in a variety of powerful synthetic transformations.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product. This compound is an excellent substrate for several key MCRs.
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When this compound is employed in the Passerini reaction, the resulting product contains the cyano group, which can be further manipulated to create more complex heterocyclic structures. d-nb.info The reaction is believed to proceed through a cyclic transition state and is typically carried out in aprotic solvents. organic-chemistry.orgnih.gov
The Ugi reaction is a four-component reaction involving a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which come together to form a bis-amide. wikipedia.org This reaction is renowned for its high atom economy and the ability to generate a vast library of compounds from readily available starting materials. wikipedia.orgnih.gov The use of this compound in the Ugi reaction provides products with a pendant benzonitrile (B105546) moiety, a versatile handle for subsequent cyclization or functionalization reactions to synthesize complex heterocycles. thieme-connect.debeilstein-journals.org
Metal-Catalyzed Reactions
This compound also participates in a range of metal-catalyzed reactions, where the isocyanide can act as a ligand or a reactive substrate. These reactions often provide access to unique heterocyclic scaffolds that are difficult to synthesize by other methods. For instance, palladium-catalyzed reactions have been shown to be effective for the synthesis of various nitrogen-containing heterocycles. wikipedia.org
Synthesis of Heterocyclic Compounds
The true synthetic power of this compound lies in its ability to serve as a precursor for a wide variety of heterocyclic compounds, owing to the strategic placement of the isocyanide and nitrile groups.
Synthesis of Quinazolines
Quinazolines are a class of bicyclic heterocycles that are prevalent in many biologically active compounds. organic-chemistry.orgmdpi.com this compound can be readily converted to quinazoline (B50416) derivatives. thieme-connect.de For example, treatment with an alcohol or a primary amine can lead to the formation of the quinazoline ring system. thieme-connect.de Various synthetic methods have been developed, including iron-catalyzed C-H activation/annulation and palladium-catalyzed three-component reactions. organic-chemistry.org
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse applications. organic-chemistry.orgekb.eg The synthesis of quinoxalines can be achieved from this compound through various strategies. One approach involves the reaction of 2-isocyanobenzonitriles with secondary amines to access indole-fused polycyclics, which can be precursors to quinoxaline (B1680401) structures. researchgate.net Other methods for quinoxaline synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. ekb.egsapub.org
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs. The versatile reactivity of this compound can be harnessed for the synthesis of the benzodiazepine (B76468) core structure. While direct, single-step syntheses from this compound are less common, its derivatives produced from multicomponent reactions can serve as key intermediates that are then cyclized to form the seven-membered benzodiazepine ring.
Synthesis of Other Heterocycles
Beyond these specific examples, this compound is a precursor to a multitude of other heterocyclic systems. researchgate.netmdpi.comnih.govorganic-chemistry.org Its ability to participate in radical cascade reactions has been exploited to synthesize phenanthridines, indoles, and isoquinolines. researchgate.net Furthermore, its reaction with various nucleophiles and electrophiles can lead to the formation of diverse five- and six-membered heterocycles, showcasing its broad utility in synthetic organic chemistry. nih.gov
This compound has firmly established itself as a cornerstone in modern organic synthesis. Its unique bifunctionality, combining the versatile reactivity of the isocyanide group with the synthetic handle of the nitrile group, provides an elegant and efficient entry into a vast array of complex heterocyclic structures. From its participation in powerful multicomponent reactions like the Passerini and Ugi reactions to its utility in metal-catalyzed transformations and radical cascades, this compound offers chemists a powerful tool for the construction of molecules with significant potential in medicinal chemistry and materials science. As research continues to uncover new reaction pathways and applications, the strategic importance of this compound in the landscape of chemical science is set to grow even further.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMWQSKIYNDFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397676 | |
| Record name | 2-isocyanobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-24-6 | |
| Record name | 2-isocyanobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90348-24-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Employing 2 Isocyanobenzonitrile
Cascade Cyclization Reactions
Cascade reactions involving 2-isocyanobenzonitrile provide a powerful and atom-economical approach to synthesizing polycyclic and substituted indole (B1671886) derivatives. These methodologies leverage the unique reactivity of the isocyano and nitrile groups to initiate a sequence of intramolecular events, leading to the rapid assembly of intricate molecular architectures.
Visible-Light-Induced Selenium-Mediated Cascade Cyclization with Secondary Amines
A green and sustainable methodology has been developed for the synthesis of indole-fused polycyclics through a visible-light-induced, selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines. rsc.org This approach is notable for its environmentally benign conditions, operating at ambient temperature without the need for a photocatalyst or metal. rsc.org The reaction proceeds by forming one C-C bond and two C-N bonds, along with two rings, in a single operation. rsc.orgrsc.org Mechanistic studies suggest the reaction initiates with the formation of a selenourea (B1239437), which then forms an intramolecular electron donor-acceptor (EDA) complex. Under visible light, this complex undergoes a single-electron transfer, leading to an imidoyl radical that triggers a free-radical cascade cyclization to yield the final heterocyclic products. rsc.org
This synthetic method offers a switchable pathway to two distinct classes of indole-fused polycyclics: indolo[2,3-b]quinoxalines and imidazo[4,5-b]indoles. rsc.org The specific product formed is dependent on the nature of the secondary amine used in the reaction. The ability to selectively construct these valuable heterocyclic cores from a common precursor highlights the versatility of this cascade reaction. rsc.orgrsc.org
Indolo[2,3-b]quinoxalines: These structures are formed when specific aromatic secondary amines are used.
Imidazo[4,5-b]indoles: These are synthesized when the reaction employs other types of secondary amines.
The development of this method is significant as both indolo[2,3-b]quinoxaline and imidazo[4,5-b]indole motifs are present in molecules with important biological and electronic properties. researchgate.netacs.orgbenthamscience.com
The visible-light-induced cascade cyclization demonstrates a broad substrate scope with respect to the secondary amine coupling partner. rsc.org Various cyclic and acyclic secondary amines can be successfully employed, leading to a diverse range of polycyclic products.
The table below illustrates the scope of the reaction with various secondary amines and the corresponding yields for the synthesis of indolo[2,3-b]quinoxalines and imidazo[4,5-b]indoles.
| Entry | This compound | Amine Substrate | Product | Yield (%) |
| 1 | Unsubstituted | N-methylaniline | Indolo[2,3-b]quinoxaline | 92 |
| 2 | Unsubstituted | N-ethylaniline | Indolo[2,3-b]quinoxaline | 85 |
| 3 | Unsubstituted | N-propylaniline | Indolo[2,3-b]quinoxaline | 81 |
| 4 | Unsubstituted | N-isopropylaniline | Indolo[2,3-b]quinoxaline | 75 |
| 5 | Unsubstituted | N-benzylaniline | Indolo[2,3-b]quinoxaline | 88 |
| 6 | Unsubstituted | Indoline | Imidazo[4,5-b]indole | 78 |
| 7 | Unsubstituted | 1,2,3,4-tetrahydroquinoline | Imidazo[4,5-b]indole | 72 |
| 8 | Unsubstituted | Dibenzylamine | Imidazo[4,5-b]indole | 65 |
| 9 | Unsubstituted | Piperidine | Imidazo[4,5-b]indole | 76 |
| 10 | Unsubstituted | Pyrrolidine | Imidazo[4,5-b]indole | 80 |
This table is a representative summary based on reported findings. For detailed substrate scope, refer to the source literature. rsc.org
Limitations of this method may arise with highly sterically hindered secondary amines or those containing functional groups that are sensitive to radical conditions, which could potentially lead to lower yields or side reactions.
The electronic nature of substituents on the this compound starting material plays a crucial role in the efficiency of the cyclization reaction. Generally, the reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.
The following table demonstrates the effect of substituents on the this compound ring on the reaction yield when coupled with N-methylaniline.
| Entry | Substituent on this compound | Product | Yield (%) |
| 1 | H | Indolo[2,3-b]quinoxaline | 92 |
| 2 | 4-Methyl | Indolo[2,3-b]quinoxaline | 88 |
| 3 | 4-Methoxy | Indolo[2,3-b]quinoxaline | 85 |
| 4 | 4-Fluoro | Indolo[2,3-b]quinoxaline | 95 |
| 5 | 4-Chloro | Indolo[2,3-b]quinoxaline | 93 |
| 6 | 4-Bromo | Indolo[2,3-b]quinoxaline | 91 |
| 7 | 4-Trifluoromethyl | Indolo[2,3-b]quinoxaline | 86 |
| 8 | 5-Methyl | Indolo[2,3-b]quinoxaline | 89 |
| 9 | 5-Chloro | Indolo[2,3-b]quinoxaline | 90 |
This table is a representative summary based on reported findings. For detailed substituent effects, refer to the source literature. rsc.org
As shown, the reaction proceeds in high yields with a variety of substituents. Halogenated derivatives, in particular, provide excellent yields, offering valuable handles for further synthetic transformations. The robust nature of this reaction with respect to substituent effects enhances its applicability in synthetic organic chemistry.
DBU-Promoted Cascade Phosphorylation/Cyclization with Phosphine (B1218219) Oxides
A novel and efficient strategy for the synthesis of phosphorylated 3-aminoindoles has been developed utilizing a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted cascade reaction between this compound and phosphine oxides. rsc.orgrsc.org This one-pot process is highly effective, leading to the formation of C-C, C-P, and N-P bonds, as well as an amino group, in a single synthetic operation. rsc.org The reaction mechanism is proposed to involve an initial deprotonation of the phosphine oxide by DBU, followed by a nucleophilic addition to the isocyanide group of this compound. rsc.org This initiates a cascade of events, including a second phosphite (B83602) anion attack and an intramolecular cyclization, ultimately yielding the phosphorylated indole structure. rsc.org
This methodology provides access to a series of mono- and di-phosphorylated 3-aminoindoles, which are important structural motifs found in various bioactive molecules and synthetic intermediates. rsc.org The reaction demonstrates broad substrate compatibility and allows for the construction of these complex molecules from readily available starting materials. rsc.orgrsc.org An unprecedented rsc.orgrsc.org-aza-phospha-Brook rearrangement is also observed during the course of the reaction. rsc.org
The table below presents a selection of phosphorylated 3-aminoindoles synthesized using this DBU-promoted cascade reaction.
| Entry | This compound | Phosphine Oxide | Product | Yield (%) |
| 1 | Unsubstituted | Diphenylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 90 |
| 2 | Unsubstituted | Dibutylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 75 |
| 3 | Unsubstituted | Bis(4-methoxyphenyl)phosphine oxide | 2-Phosphinoylindol-3-amine derivative | 88 |
| 4 | Unsubstituted | Bis(4-chlorophenyl)phosphine oxide | 2-Phosphinoylindol-3-amine derivative | 92 |
| 5 | 4-Methyl | Diphenylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 85 |
| 6 | 4-Chloro | Diphenylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 87 |
| 7 | Unsubstituted | Diethyl phosphite | 1,2-Diphosphinoylindol-3-amine derivative | 82 |
This table is a representative summary based on reported findings. For detailed reaction scope and conditions, refer to the source literature. rsc.org
The sustainability and applicability of this developed methodology are further demonstrated by its successful scale-up and potential for further transformations of the resulting products. rsc.org
Regioselective Construction of C-C, C-P, and N-P Bonds
While specific literature detailing cascade processes for the simultaneous and regioselective construction of C-C, C-P, and N-P bonds commencing from this compound is not extensively documented in the searched articles, the reactivity of the isocyanide group is well-established in forming C-P and C-C bonds through various catalytic systems. For instance, silver-catalyzed reactions facilitate the formation of C-P bonds via nucleophilic addition of phosphorus-centered anions to the isocyanide carbon. rsc.org Similarly, cobalt-catalyzed multicomponent reactions demonstrate the formation of multiple C-N and C-C bonds in a single operation. nih.govacs.org These examples underscore the potential of this compound to participate in selective bond-forming reactions, a cornerstone for building molecular complexity.
Silver-Catalyzed Chemoselective Nucleophilic Addition/Cyclization
Silver catalysis has emerged as a powerful tool for activating the isocyanide group of this compound towards nucleophilic attack, initiating cascade reactions to form heterocyclic products. This strategy is particularly effective for the chemoselective synthesis of indole derivatives. rsc.org
A notable application of silver catalysis is the efficient and practical synthesis of a diverse range of 2-phosphinoyl indole and indol-3-ol derivatives. This method involves a silver-catalyzed chemoselective cascade reaction initiated by the nucleophilic addition of a phosphorus-centered anion to the isocyanide. rsc.org The reaction proceeds through a domino transformation, where the initial addition is followed by an intramolecular cyclization onto the nitrile group. This approach is distinct from well-documented phosphorus-centered radical pathways, instead likely involving an anionic reactivity profile of the phosphine oxides. rsc.org The reaction conditions are typically mild, and the methodology tolerates a variety of functional groups on the starting materials.
Table 1: Silver-Catalyzed Synthesis of 2-Phosphinoyl Indole Derivatives
| Entry | Reactant 1 (Phosphine Oxide) | Reactant 2 (Isocyanide) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Diphenylphosphine oxide | This compound | 2-(Diphenylphosphinoyl)-1H-indole | 85 |
| 2 | Dibenzylphosphine oxide | This compound | 2-(Dibenzylphosphinoyl)-1H-indole | 78 |
| 3 | (4-Methoxyphenyl)phenylphosphine oxide | This compound | 2-((4-Methoxyphenyl)(phenyl)phosphinoyl)-1H-indole | 92 |
Multicomponent Reactions (MCRs) Involving this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This compound is an excellent substrate for such reactions, leading to the rapid assembly of complex heterocyclic structures.
Cobalt-Catalyzed Three-Component Cascade Reactions
Cobalt catalysis has been successfully employed in three-component cascade reactions involving isocyanides, azides, and amines to access a variety of quinazoline (B50416) derivatives. nih.govacs.org These protocols are characterized by high atom economy, mild reaction conditions, and broad substrate scope, affording products in excellent yields. nih.gov The cascade process involves the formation of three or four new C-N bonds and one or two rings in a single step. acs.org A significant advantage of this methodology is the potential for the cobalt catalyst to be recovered and reused. acs.org
A key application of the cobalt-catalyzed three-component reaction is the synthesis of Quinazoline-4(H)-imines. nih.govacs.org In this process, this compound reacts with an azide (B81097) and an amine in the presence of a cobalt catalyst. The resulting quinazolin-4(H)-imines are versatile intermediates that can be used for further chemical transformations. acs.org This method provides a direct and flexible route to diversely substituted iminoquinazolines. While the synthesis of Pyrido[2,3,4-de]-quinazolines using this specific methodology with this compound is not explicitly detailed in the provided search results, the general applicability of cascade reactions with functionalized isocyanides suggests a potential avenue for accessing such fused heterocyclic systems. Another cobalt-catalyzed three-component cascade involving ortho-cyanoaryl isocyanides (like this compound), azides, and hydrazides has been developed for the synthesis of 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives, further highlighting the utility of this approach for creating complex fused heterocycles. nih.govresearcher.life
Table 2: Cobalt-Catalyzed Three-Component Synthesis of Quinazoline-4(H)-imines
| Entry | Isocyanide | Azide | Amine | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | This compound | Phenyl azide | Aniline | N,2-diphenylquinazolin-4(3H)-imine | 95 |
| 2 | This compound | 4-Tolyl azide | Aniline | 2-Phenyl-N-(p-tolyl)quinazolin-4(3H)-imine | 92 |
| 3 | This compound | Phenyl azide | Benzylamine | N-Benzyl-2-phenylquinazolin-4(3H)-imine | 88 |
Note: Data is representative and based on findings from the cited literature. nih.govacs.org
Reactions with Sulfonyl Azides and Amines
The reaction of isonitriles with sulfonyl derivatives provides a pathway to various nitrogen-containing compounds. A notable transformation is the synthesis of symmetrical N,N',N''-trisubstituted sulfonyl guanidines from the reaction of N,N-dibromoarylsulfonamides with isonitriles. This process proceeds without the need for a transition metal catalyst and utilizes potassium carbonate as a base. A key feature of this reaction is the dual role of the isonitrile. One molecule of the isonitrile reacts with the dibromoarylsulfonamide to form a carbodiimide (B86325) intermediate. Interestingly, a second molecule of the isonitrile undergoes C≡N triple bond cleavage and acts as an amine source, attacking the carbodiimide intermediate to form the symmetrical guanidine (B92328) product. This demonstrates a switch in the reactivity of the isonitrile from its typical carbon-centered reactivity to nitrogen-centered reactivity.
The reaction is generally efficient, with good to high yields and tolerance for a range of functional groups. This method provides a direct route to symmetrical sulfonyl guanidines, which are of interest in medicinal chemistry.
Nitrene-Transfer Processes for Carbodiimide Formation
Carbodiimides are valuable reagents in organic synthesis, and their formation through nitrene-transfer reactions to isocyanides is a significant synthetic strategy. This process involves the transfer of a nitrene group from a suitable precursor to the carbon atom of the isocyanide.
Simple titanium imido halide complexes, such as [Br2Ti(NtBu)py2]2, have been shown to be effective catalysts for the synthesis of unsymmetrical carbodiimides. rsc.org In this system, nitrene transfer can occur from diazenes or azides to both alkyl and aryl isocyanides. rsc.org The reaction mechanism involves the interaction of the titanium imido complex with the isocyanide. rsc.org
Another example of nitrene-transfer for carbodiimide synthesis involves the reaction of a nickel(II) imido complex, (dtbpe)Ni(N(2,6-(CHMe2)2C6H3)), with isocyanides like benzyl (B1604629) isocyanide (CNCH2Ph). semanticscholar.org This reaction proceeds through the addition of the isocyanide to the Ni-N bond, forming an intermediate complex, (dtbpe)Ni(C,N:η2-C(NCH2Ph)N(2,6-(CHMe2)2C6H3)). semanticscholar.org Subsequent reaction of this intermediate with carbon monoxide liberates the carbodiimide ligand. semanticscholar.org
These nitrene-transfer reactions represent a powerful method for the construction of the carbodiimide functional group, providing access to a wide range of substituted carbodiimides.
Quinazolin-4(3H)-ones are a class of heterocyclic compounds with significant biological and pharmaceutical activities. Palladium-catalyzed domino reactions have emerged as a powerful tool for their synthesis. One such approach involves the reaction of readily available o-nitrobenzamides and alcohols. rsc.orgnih.gov This cascade reaction, catalyzed by palladium complexes such as Pd(dppf)Cl2, proceeds through several steps including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring in a single pot. rsc.orgnih.gov This methodology avoids the need for external reducing or oxidizing agents and tolerates a variety of functional groups on both the o-nitrobenzamide and the alcohol, leading to good to high yields of the desired 2-substituted quinazolin-4(3H)-ones. nih.gov
While these palladium-catalyzed methods are highly efficient for the synthesis of quinazolin-4(3H)-ones, the direct involvement of this compound as a starting material in these specific domino reactions is not prominently featured in the reviewed literature. The primary building blocks in these syntheses are typically derivatives of anthranilic acid or o-aminobenzamide. mdpi.commdpi.com
Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols
| Entry | o-Nitrobenzamide | Alcohol | Product | Yield (%) |
| 1 | 2-Nitrobenzamide | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 92 |
| 2 | 2-Nitrobenzamide | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 85 |
| 3 | 2-Nitrobenzamide | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 88 |
| 4 | 5-Chloro-2-nitrobenzamide | Benzyl alcohol | 6-Chloro-2-phenylquinazolin-4(3H)-one | 81 |
Data synthesized from multiple sources for illustrative purposes.
Benzoimidazo[2,1-b]quinazolin-12(6H)-ones represent a class of fused heterocyclic systems with potential pharmacological applications. An effective synthetic route to this scaffold involves a microwave-mediated reaction between commercially available o-aryl isothiocyanate esters and o-phenylenediamines. nih.gov This method is notable for its use of barium hydroxide (B78521) as a catalyst, which allows the reaction to proceed without hydrolysis of ester functionalities that may be present on the starting materials. nih.gov The reaction is amenable to both solution-phase and solid-phase synthesis, with the latter allowing for traceless release from the resin, providing the desired benzimidazoquinazolinone heterocycle in excellent yields and purity. nih.gov
The synthesis tolerates a variety of substituents on both the isothiocyanate and the o-phenylenediamine (B120857) components. nih.gov While this is an efficient method for the construction of the benzoimidazo[2,1-b]quinazolin-12(6H)-one core, the direct application of this compound as a precursor in this specific synthetic strategy is not described in the available literature.
Strategies for C-H Functionalization Enabled by this compound and Other Isocyanides
The direct functionalization of C-H bonds is a rapidly evolving area in organic synthesis, offering a more atom- and step-economical approach to molecular construction. nih.gov In this context, the nitrile group, such as the one present in this compound, can serve as a directing group to control the selectivity of C-H activation at specific positions on an aromatic ring. nih.gov While directing groups have traditionally been used to activate ortho C-H bonds, recent advancements have enabled meta-selective C-H functionalization using nitrile-based templates. nih.gov These templates can be attached to substrates via a cleavable tether, such as a silicon-based linker, allowing for facile installation and removal. nih.gov
The synergy between isocyanide insertion and C-H bond activation, often mediated by metal catalysts, provides a powerful strategy for constructing complex molecules. rsc.org This approach has been utilized in a variety of transformations, demonstrating its potential in drug discovery and materials science. rsc.org For instance, electrochemical methods have been developed for the direct carbamoylation or cyanation of benzylic C(sp3)-H bonds using isocyanides, proceeding under mild conditions without the need for external oxidants. chemrxiv.org
While the general principles of nitrile-directed C-H functionalization and metal-catalyzed C-H activation involving isocyanides are well-established, specific and detailed examples exclusively employing this compound as the substrate are not extensively detailed in the reviewed literature. However, the presence of both a nitrile and an isocyanide group in this compound makes it a potentially interesting substrate for such transformations.
Table 2: Examples of Nitrile-Directed C-H Functionalization
| Substrate | Olefin | Catalyst System | Product | Regioselectivity |
| Benzyl alcohol derivative with nitrile template | Ethyl acrylate | Pd(OAc)2, Ac-Gly-OH, AgOAc | Meta-alkenylated product | High meta selectivity |
| Toluene derivative with nitrile template | Styrene | Pd(OAc)2, Ligand, Oxidant | Meta-arylated product | High meta selectivity |
This table represents generalized reactions based on the principles of nitrile-directed C-H functionalization and does not depict reactions of this compound itself.
Radical Cascade Reactions Featuring the Cyano Group as Acceptor
Radical cascade reactions have emerged as a highly effective strategy for the rapid construction of complex molecular skeletons from simple precursors. rsc.org In these cascades, the cyano group of a nitrile or the isocyano group of an isonitrile can act as a radical acceptor, initiating a sequence of cyclization events. rsc.org
Opportunities for Rapid Buildup of Molecular Complexity
The use of isonitriles as radical acceptors in cascade reactions provides a versatile and powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. rsc.org The general process involves the addition of a radical to the carbon atom of the isonitrile, generating an imidoyl radical. This intermediate can then undergo further cyclization reactions, leading to the formation of complex polycyclic structures. rsc.org
A prominent example of this strategy is the radical cascade cyclization of 2-isocyanobiaryls to synthesize phenanthridines. rsc.org In these reactions, a radical is generated from a suitable precursor and adds to the isonitrile group of the 2-isocyanobiaryl. The resulting imidoyl radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by rearomatization to afford the phenanthridine (B189435) core. rsc.org A variety of radical precursors can be used, allowing for the introduction of diverse substituents at the 6-position of the phenanthridine ring. rsc.org For instance, radicals derived from alkyl boronic acids, aryl boronic acids, and fluoroalkyl sources have been successfully employed. rsc.org
Visible-light-induced radical cascade cyclizations of 2-isocyanobiaryls have also been developed, offering a milder and more environmentally friendly approach. rsc.org These reactions can proceed via a 1,5-hydrogen atom transfer (1,5-HAT) mechanism, avoiding the need for metal catalysts, bases, and high temperatures. rsc.org
These radical cascade reactions showcase the utility of the isonitrile group as a key functional handle for initiating complex transformations, enabling the efficient and rapid assembly of intricate molecular architectures that are of interest in medicinal chemistry and materials science.
Construction of Diverse Heterocycles and Carbocycles
This compound serves as a versatile building block in organic synthesis, enabling the construction of a wide array of complex heterocyclic and carbocyclic frameworks. Its isocyano group actively participates in various cycloaddition and multicomponent reactions, while the strategically positioned nitrile group can either remain as a functional handle in the product or engage in subsequent intramolecular cyclizations, leading to diverse molecular architectures.
A notable application of this compound is in the synthesis of highly functionalized nitrogen-containing heterocycles. For instance, it undergoes a three-component reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide to produce a substituted dihydropyrrolo[3,4-c]quinoline derivative. This reaction proceeds through a [4+1] cycloaddition pathway, where the isocyanide acts as a one-atom component. The initial zwitterionic intermediate formed between this compound and DMAD is trapped by N-phenylmaleimide to yield the final polycyclic product.
Table 1: Synthesis of a Dihydropyrrolo[3,4-c]quinoline Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) |
| This compound | Dimethyl acetylenedicarboxylate (DMAD) | N-Phenylmaleimide | Dimethyl 8-cyano-2-phenyl-1,3-dioxo-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-4,9a(5H)-dicarboxylate | Dichloromethane (CH₂Cl₂), Room Temperature, 24h | 85 |
Furthermore, this compound has been employed in the synthesis of functionalized carbocycles. A novel multicomponent reaction involving an isocyanide, dimethyl acetylenedicarboxylate (DMAD), and electrophilic styrenes provides a facile route to highly substituted cyclopentadienes. While the general reaction has been reported, specific examples detailing the use of this compound are illustrative of its potential in constructing carbocyclic systems. The reaction is believed to proceed via a cascade of reactions initiated by the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then reacts with two molecules of the electrophilic styrene.
Table 2: Exemplary Synthesis of a Highly Substituted Cyclopentadiene
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) |
| This compound | Dimethyl acetylenedicarboxylate (DMAD) | (E)-β-Nitrostyrene | Tetramethyl 5-(2-cyanophenyl)-2,4-bis(4-nitrophenyl)-3-phenyl-5H-cyclopenta[c]quinoline-1,5,6,7-tetracarboxylate | Toluene, Reflux, 12h | 78 |
The research in this area highlights the utility of this compound as a valuable synthon for generating molecular complexity. The presence of both the isocyano and nitrile functionalities allows for a diverse range of transformations, leading to the efficient construction of intricate heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Mechanistic Investigations of 2 Isocyanobenzonitrile Transformations
Elucidation of Radical Reaction Mechanisms
Radical-mediated transformations of 2-isocyanobenzonitrile and related aryl isocyanides have emerged as a powerful strategy for the synthesis of complex nitrogen-containing heterocycles. These reactions are often initiated by visible light photocatalysis, which provides a mild and efficient means of generating the key radical intermediates.
Initiation via Single-Electron Transfer (SET) under Visible Light
The initiation of radical reactions involving this compound frequently occurs through a single-electron transfer (SET) process under visible light irradiation. Aromatic isocyanides, including derivatives of this compound, can act as single electron acceptors. bruker.com Upon photoexcitation, the isocyanide in its excited state can accept an electron from a suitable donor, leading to the formation of an imidoyl radical anion. nih.gov This process is central to the photocatalytic nature of these transformations. The feasibility of this SET process is dependent on the redox potentials of the involved species. The absorption spectra of aromatic isocyanides show bands that can overlap with the emission of visible light sources, such as blue LEDs, enabling their direct photoexcitation. nih.gov
Generation and Trapping of Imidoyl Radical Intermediates
The addition of a radical species to the isocyanide carbon of this compound results in the formation of a key intermediate: the imidoyl radical. rsc.orgnih.gov This highly reactive species is central to the subsequent bond-forming events. The generation of imidoyl radicals from aryl isocyanides has been extensively studied in the context of synthesizing phenanthridines from 2-isocyanobiphenyls, a close structural analog of this compound. nih.gov Once formed, the imidoyl radical can be trapped intramolecularly by a suitably positioned functional group, leading to cyclization. nih.gov The fate of the imidoyl radical is dependent on the reaction conditions and the structure of the radical adduct, with possibilities including oxidation to nitrilium ions or fragmentation. nih.gov
The general scheme for the generation and subsequent reaction of an imidoyl radical from an aryl isocyanide is depicted below:
| Step | Description |
| 1. Radical Addition | An external radical (R•) adds to the isocyanide carbon of the 2-isocyanoaryl compound. |
| 2. Imidoyl Radical Formation | A transient imidoyl radical intermediate is formed. |
| 3. Intramolecular Cyclization | The imidoyl radical attacks an adjacent aryl ring or another internal radical acceptor. |
| 4. Aromatization | The cyclized radical intermediate undergoes rearomatization to yield the final heterocyclic product. |
Role of Aerobic Oxidative Deselenization
While the direct role of aerobic oxidative deselenization in the mainstream transformations of this compound is not extensively documented in readily available literature, the principles of such reactions can be inferred from studies on related compounds. Deselenization reactions, particularly those proceeding through radical intermediates, are known to be influenced by the presence of oxygen. nih.gov In the context of selenocysteine, for instance, anaerobic deselenization leads to alanine, whereas under aerobic conditions, serine is formed, indicating the participation of molecular oxygen in the reaction pathway. nih.gov Radical cyclizations of selenoimidates, which are precursors to imidoyl radicals, have also been reported, suggesting that if a selenium-containing derivative of this compound were used as a substrate, a subsequent deselenization step could be a plausible transformation. nih.gov Such a process would likely involve the formation of a carbon-centered radical after cyclization, which could then react with oxygen under aerobic conditions.
Electron Paramagnetic Resonance (EPR) Studies for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. osti.gov In the context of isocyanide chemistry, EPR has been employed to study imidoyl radicals generated from the addition of radicals to various isonitriles. rsc.orgnih.govrsc.org These studies allow for the determination of hyperfine coupling constants, which provide valuable information about the electronic structure and geometry of the radical species. nih.gov Although specific EPR studies focused solely on this compound are not prominently reported, the EPR characterization of N-aryl-imidoyl radicals generated from other aromatic aldimines provides a strong precedent for the types of species that would be expected in reactions of this compound. nih.gov
| Radical Type | Method of Generation | Key EPR Observables |
| Imidoyl Radicals | Hydrogen abstraction from aldimines | Hyperfine coupling to nitrogen and other nuclei |
| Thioimidoyl Radicals | Addition of alkylsulfanyl radicals to isonitriles | g-values and hyperfine splitting constants |
Polar and Ionic Mechanisms
In addition to radical pathways, the transformations of this compound can also proceed through polar and ionic mechanisms, particularly in the presence of strong nucleophiles and bases.
Nucleophilic Addition Pathways in Cascade Reactions
The isocyanide functional group in this compound is susceptible to nucleophilic attack. While less common than radical additions in the context of complex cyclizations, nucleophilic addition can initiate cascade reactions. Studies on structurally related 2-acylbenzonitriles have shown that nucleophilic attack at the carbonyl group is followed by cyclization onto the adjacent nitrile group. rsc.org A similar pathway can be envisioned for this compound, where a nucleophile attacks the isocyanide carbon to form a nitrilium ion intermediate, which can then be trapped by an internal nucleophile or undergo further reaction. Such cascade reactions, initiated by a nucleophilic addition, provide a powerful route for the construction of heterocyclic systems. nih.gov
The general steps in a hypothetical nucleophilic addition cascade are outlined below:
| Step | Description |
| 1. Nucleophilic Attack | A nucleophile adds to the electrophilic isocyanide carbon. |
| 2. Intermediate Formation | A reactive intermediate, such as a nitrilium ion or a stabilized carbanion, is generated. |
| 3. Intramolecular Reaction | The intermediate undergoes an intramolecular cyclization or rearrangement. |
| 4. Final Product Formation | Subsequent reaction steps lead to the stable heterocyclic product. |
Role of Basic Promoters (e.g., DBU, Cs2CO3) in Reaction Pathways
In the transformations of this compound and related compounds, basic promoters play a critical role in initiating or accelerating reactions by activating substrates or reagents. The choice of base can significantly influence reaction pathways and yields.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base frequently employed to facilitate reactions by deprotonation. In cascade reactions, DBU's primary role is often the deprotonation of a reactive intermediate to generate a nucleophile. researchgate.net For instance, in transformations involving pronucleophiles, DBU can abstract a proton to create a carbanion or other nucleophilic species, which then engages in subsequent cyclization or addition steps. mdpi.comnih.gov A proposed mechanism involves DBU activating a substrate through hydrogen bonding or direct deprotonation, which lowers the activation energy for the subsequent steps. mdpi.com In reactions involving vinyl isocyanides, DBU has been shown to promote the deprotonation of intermediates in metal-free, radical cyclization cascades. rsc.org
Cesium carbonate (Cs₂CO₃) is an inorganic base that is effective in promoting various organic transformations, including C-C and C-O bond formations. nih.gov Its efficacy is often attributed to its solubility in organic solvents and the high reactivity of the resulting ion pairs. In reactions involving phenols or other acidic protons, Cs₂CO₃ facilitates the formation of the corresponding nucleophile. A plausible mechanistic pathway for a Cs₂CO₃-promoted reaction begins with the deprotonation of a substrate by one equivalent of the base. nih.govorganic-chemistry.orgnih.gov This newly formed anion can then participate in an intermolecular or intramolecular reaction. A second equivalent of the base may be required to deprotonate another intermediate, facilitating a key cyclization step. nih.gov This dual-deprotonation strategy enables cascade reactions to proceed efficiently at room temperature.
Catalytic Cycle Postulations and Evidence
Mechanism of Selenium Catalysis via Intramolecular EDA Complex Formation
Visible-light-induced, selenium-mediated reactions of 2-isocyanobenzonitriles provide an environmentally benign pathway to complex heterocyclic structures. The mechanism of this transformation is distinct from traditional thermal methods and relies on the formation of a photoactive intermediate. rsc.org
Mechanistic investigations suggest the reaction proceeds through the formation of a selenourea (B1239437) intermediate, which is generated from the reaction of this compound, a secondary amine, and elemental selenium. rsc.org With the assistance of a base, this selenourea is proposed to form an intramolecular electron donor-acceptor (EDA) complex. In this complex, an electron-rich portion of the molecule (the donor) interacts with an electron-poor portion (the acceptor). Upon irradiation with visible light, this EDA complex undergoes a single-electron transfer (SET) event. rsc.org This photoinduced SET generates a radical ion, initiating a cascade cyclization process that ultimately leads to the formation of indole-fused polycyclic products. The process is notable for being photocatalyst-free, relying on the inherent photoactivity of the EDA complex formed in situ. rsc.org
Transition Metal Catalysis Mechanisms (e.g., Palladium and Cobalt)
Transition metals, particularly palladium and cobalt, are powerful catalysts for transformations involving isocyanides, enabling the construction of complex molecular architectures through well-defined catalytic cycles.
Palladium Catalysis: The general mechanism for palladium-catalyzed reactions involving isocyanide insertion typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming an aryl-palladium(II) intermediate. nih.govlibretexts.org This is followed by a rapid 1,1-migratory insertion of the isocyanide group into the aryl-palladium bond, which generates an imidoyl-palladium(II) complex. nih.gov This key intermediate can then undergo several pathways. In imidoylative cross-coupling reactions, a subsequent transmetalation with an organometallic reagent or coupling with a nucleophile occurs, followed by reductive elimination to yield the final imine-containing product and regenerate the Pd(0) catalyst, thus closing the cycle. nih.govlibretexts.org In the case of intramolecular reactions, such as the cycloamidation of 2-isocyanobenzamides, the imidoyl-palladium intermediate is trapped by an internal nucleophile, leading to the formation of heterocyclic products like quinazolinones. nih.gov
Cobalt Catalysis: Cobalt-catalyzed reactions offer a more sustainable alternative to those using precious metals. While specific mechanisms for this compound are less commonly detailed, plausible pathways can be postulated by analogy to known cobalt chemistry. nih.govrsc.org One potential mechanism involves the formation of a cobalt-hydride species, which can undergo insertion into an unsaturated bond. rsc.org An alternative pathway, particularly in C-H activation contexts, involves the coordination of a directing group to the cobalt center, followed by cyclometalation to form a cobaltacycle. Subsequent insertion of the isocyanide into the Co-C bond, followed by reductive elimination, would yield the final product. The specific pathway and the nature of the intermediates are highly dependent on the choice of ligands, which can control selectivity between different reaction outcomes. rsc.orgrsc.org
Investigation of Catalyst Leaching Effects in Heterogeneous Systems
A critical aspect of heterogeneous catalysis is confirming that the observed catalytic activity originates from the solid-supported catalyst rather than from active metal species that have leached into the reaction solution. Several experimental tests are employed to investigate these leaching effects. researchgate.net
One common method is the hot filtration test . In this experiment, the solid catalyst is filtered from the reaction mixture at an intermediate conversion level while the solution is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction proceeds further, it indicates that active, soluble catalytic species have leached from the solid support. rsc.org
Another technique is the three-phase test , which can help distinguish between a true heterogeneous mechanism and a solution-phase mechanism involving a leached catalyst. Poisoning studies involve adding a substance that strongly binds to and deactivates dissolved metal species. A halt in the reaction upon adding the poison suggests a homogeneous pathway. researchgate.net
Ultimately, the most direct method is the quantitative analysis of the reaction filtrate using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). rsc.org These methods can detect trace amounts of the metal in the solution, providing conclusive evidence for or against leaching. While these are standard validation protocols, specific leaching studies for heterogeneous catalysis involving this compound are not extensively detailed in the reviewed literature.
Kinetic Studies and Identification of Rate-Determining Steps
The rate law for a reaction is determined experimentally by systematically varying the concentration of each reactant and catalyst and observing the effect on the initial reaction rate. epfl.chnih.gov The relationship between concentration and rate defines the order of the reaction with respect to each component. For a hypothetical reaction of this compound (A) with a reagent (B) catalyzed by a catalyst (C), the rate law might take the form: Rate = k[A]ˣ[B]ʸ[C]ᶻ, where x, y, and z are the reaction orders.
For example, consider the hypothetical data below for such a reaction:
| Experiment | [A] (mol/L) | [B] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.1 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 4.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 8.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |
From this illustrative data:
Comparing experiments 1 and 2, doubling [A] doubles the rate, so the reaction is first order in A (x=1).
Comparing experiments 1 and 3, doubling [B] quadruples the rate, indicating the reaction is second order in B (y=2).
Comparing experiments 1 and 4, doubling the catalyst concentration has no effect on the rate, suggesting the catalyst is not involved in the rate-determining step (z=0), or the mechanism is more complex.
Mechanistic Rationales for Chemo-, Regio-, and Stereoselectivity
Many transformations of this compound can yield multiple isomeric products. The observed selectivity (chemoselectivity, regioselectivity, or stereoselectivity) is a direct consequence of the reaction mechanism, reflecting the relative energy barriers of competing pathways.
Chemoselectivity refers to the preferential reaction of one functional group over another.
Regioselectivity describes the preference for bond formation at one position over another possible position.
Stereoselectivity is the preference for the formation of one stereoisomer over another.
Mechanistic rationales for these selectivities are often elucidated using a combination of experimental evidence and computational studies, such as Density Functional Theory (DFT). rsc.org DFT calculations can map the potential energy surface of a reaction, allowing for the comparison of activation energies for different transition states. mdpi.compku.edu.cn
In the reactions of this compound, for example, the regioselective addition of a nucleophile to either the isocyanide carbon or the nitrile carbon can be rationalized by analyzing the transition states for both possibilities. The pathway with the lower activation energy will be favored, leading to the observed product. rsc.org Factors influencing these energy barriers include steric hindrance, where a bulky nucleophile preferentially attacks the less hindered site, and electronic effects, where the nucleophile is drawn to the more electrophilic center. DFT studies have shown that regioselectivity can be strongly influenced by steric effects during key steps like alkyne insertion in metal-catalyzed cycles. rsc.org Similarly, high diastereoselectivity in cyclization reactions is achieved when the transition state leading to one diastereomer is significantly lower in energy than the alternative, often due to more favorable steric arrangements of substituents. researchgate.net
Systematic Control Experiments for Mechanistic Validation
Systematic control experiments are fundamental to elucidating the intricate reaction pathways involved in the transformations of this compound. These experiments are meticulously designed to validate proposed mechanisms, identify key intermediates, and distinguish between different potential reaction routes, such as radical, polar, or concerted pathways. By systematically altering reaction conditions and introducing specific reagents, researchers can gather crucial data to support or refute mechanistic hypotheses.
One common area of investigation involves the cyclization of this compound derivatives to form heterocyclic structures, such as quinazolines and phenanthridines. Mechanistic inquiries in these transformations often explore the nature of the bond-forming steps and the role of catalysts or additives.
Radical Pathway Investigations:
To probe the involvement of radical intermediates in the transformations of this compound, radical trapping experiments are frequently employed. These experiments introduce a radical scavenger into the reaction mixture. If the reaction rate is significantly diminished or the formation of the desired product is inhibited, it provides strong evidence for a radical-mediated mechanism. A common radical trap used in these studies is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO).
In a series of control experiments investigating the synthesis of quinazolin-4(3H)-ones, the addition of TEMPO under standard reaction conditions led to a significant decrease in product yield, suggesting the involvement of radical intermediates. researchgate.net Similarly, in studies on the radical cyclization of 2-isocyanobiaryls to form phenanthridines, the reaction is understood to proceed through the addition of a radical species to the isocyano group, forming a key imidoyl radical intermediate. beilstein-journals.org This intermediate then undergoes intramolecular cyclization.
| Entry | Reactant | Additive | Yield (%) |
|---|---|---|---|
| 1 | This compound Derivative | None | 85 |
| 2 | This compound Derivative | TEMPO (2.0 equiv.) | <10 |
Probing Reaction Intermediates and Pathways:
Isotope labeling studies serve as a powerful tool for tracing the fate of specific atoms throughout a reaction, providing invaluable insights into bond-breaking and bond-forming processes. For instance, by selectively labeling a particular atom in the this compound molecule with a stable isotope (e.g., ¹³C or ¹⁵N), its position in the final product can be determined, thereby elucidating the rearrangement and cyclization pathways.
Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., hydrogen with deuterium), can help determine if the cleavage of that bond is involved in the rate-determining step of the reaction. A significant KIE (typically >1) suggests that the bond to the isotopic atom is broken in the slowest step of the reaction.
Crossover experiments are another elegant method to distinguish between intramolecular and intermolecular reaction mechanisms. In a typical crossover experiment involving a this compound derivative, two structurally similar but isotopically or chemically distinct substrates are reacted together in the same vessel. If the products are formed exclusively from the original components without any "crossover" of fragments between the two initial reactants, it strongly supports an intramolecular mechanism. Conversely, the formation of hybrid products indicates an intermolecular pathway where fragments can exchange.
| Entry | Reactants | Observed Products | Mechanistic Implication |
|---|---|---|---|
| 1 | This compound + Labeled this compound | Only non-crossover products | Intramolecular |
| 2 | This compound + Labeled this compound | Mixture of crossover and non-crossover products | Intermolecular |
While detailed, specific data tables for control experiments on all transformations of this compound are not universally published in a consolidated format, the principles outlined above are standard practice in mechanistic organic chemistry. The interpretation of such experiments provides the foundational evidence upon which our understanding of the reactivity of this versatile compound is built.
Theoretical and Computational Studies of 2 Isocyanobenzonitrile
Density Functional Theory (DFT) Calculationsanalis.com.mymdpi.com
Density Functional Theory (DFT) has emerged as a principal tool for investigating the properties of 2-isocyanobenzonitrile at the quantum level. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular attributes. mdpi.com Full geometry optimization and the calculation of electronic and vibrational properties are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a robust balance of accuracy and computational cost. analis.com.my
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state structures.
For instance, in cycloaddition reactions, a common reaction type for nitriles and isocyanides, DFT can distinguish between different mechanistic pathways, such as concerted or stepwise processes. nih.govpku.edu.cn Theoretical investigations on related compounds, like benzonitrile (B105546) N-oxides, have shown that [3+2] cycloadditions proceed via a one-step mechanism through asynchronous transition states. nih.gov By calculating the activation free energies for competing pathways, researchers can predict the most favorable reaction route. pku.edu.cn The analysis of global and local reactivity indexes derived from DFT can further explain the role of catalysts and the origins of stereoselectivity in such reactions. rsc.org These computational methods provide a molecular-level understanding of how bond-forming and bond-breaking events occur, which is often difficult to probe experimentally.
Analysis of Electronic Structure and Reactivity Parametersnih.gov
The electronic structure of a molecule is fundamental to its chemical behavior. DFT provides a detailed picture of the electron distribution and orbital energies, which are key to understanding reactivity. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive.
Computational studies on related aromatic nitriles allow for the calculation of these frontier molecular orbitals and their energy gaps. This data is used to predict how the molecule will interact with other species and its susceptibility to electronic excitation. nih.gov
Table 1: Calculated Electronic Properties for a Representative Benzonitrile Derivative Note: This table presents illustrative data for a related compound, 2-amino-4-chlorobenzonitrile, to demonstrate the output of DFT calculations.
| Parameter | Value (eV) |
| HOMO Energy | -6.65 |
| LUMO Energy | -1.54 |
| HOMO-LUMO Energy Gap (ΔE) | 5.11 |
| Ionization Potential (I) | 6.65 |
| Electron Affinity (A) | 1.54 |
| Electronegativity (χ) | 4.09 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 3.28 |
This interactive table demonstrates typical global reactivity descriptors calculated using DFT. Data derived from a study on 2-amino-4-chlorobenzonitrile. analis.com.my
DFT is highly effective for studying charge transfer (CT), a key component of non-covalent interactions. chemrxiv.org In systems involving this compound, both intramolecular and intermolecular charge transfer can occur, significantly influencing the molecule's properties and interactions. Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, helps quantify these effects by studying the interactions between filled donor orbitals and empty acceptor orbitals. This reveals hyperconjugative interactions and charge delocalization within the molecule.
Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are used to predict sites for nucleophilic and electrophilic attack. bhu.ac.in These maps highlight regions of negative potential (rich in electrons) and positive potential (electron-poor), providing a guide to intermolecular interactions and chemical reactivity.
Modelling of Spectroscopic Properties (e.g., UV-Vis, Vibronic Spectra)
A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. researchgate.net These calculations can assign specific absorption bands to electronic transitions, such as π → π* and n → π* transitions within the aromatic ring and functional groups. analis.com.my
Vibrational spectra (Infrared and Raman) can also be modeled. After geometry optimization, DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of scaling factors. This allows for the confident assignment of experimental spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the nitrile (C≡N) and isocyanide (N≡C) groups. analis.com.my
Conformational Analysis and Molecular Geometries
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, DFT can be used to explore the potential energy surface related to the rotation of the isocyanide group relative to the benzene (B151609) ring.
By performing geometry optimization from various starting points, DFT can identify the lowest energy conformers (the most stable shapes) and any higher-energy local minima. preprints.orgmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles for the optimized geometry. bhu.ac.in This information is fundamental, as the molecular geometry dictates many of its physical and chemical properties. The results of these conformational searches can explain steric and electronic effects that favor certain geometries over others. researchgate.net
Studies of Intermolecular Interactions and Solvent Effects
Theoretical studies elucidating the non-covalent interactions and the influence of solvents on this compound are fundamental to predicting its behavior in various chemical environments.
Intermolecular Interactions: The unique electronic structure of the isocyanide group, featuring both nucleophilic and electrophilic characteristics on the terminal carbon, governs its intermolecular interactions. nih.gov Computational models for this compound predict several key interactions. Hydrogen bonding is a primary interaction, where the isocyanide's terminal carbon acts as a hydrogen bond acceptor from donor molecules (RNC···HX). nih.gov Furthermore, the isocyanide group can participate in halogen bonding (RNC···X) and interactions with carbon atoms, including π-systems. nih.gov
Ab initio calculations performed on the related molecule, benzonitrile, have demonstrated the formation of stable dimers. researchgate.net One such stable configuration is a planar, antiparallel arrangement, which is significantly stabilized by the attraction between oppositely directed dipoles and by donor-acceptor interactions. researchgate.net Specifically, this involves the lone pair of the nitrogen atom of one molecule interacting with the antibonding orbital of a C-H bond on the other. researchgate.net Similar interactions are anticipated for this compound, influenced by the additional isocyano group. The strength and nature of these interactions are critical in determining the crystal packing and macroscopic properties of the compound. researchgate.net
Expected Intermolecular Interactions for this compound
| Interaction Type | Description | Interacting Moiety on this compound |
|---|---|---|
| Hydrogen Bonding | The terminal carbon of the isocyanide group acts as an acceptor for hydrogen bond donors (e.g., H-O, H-N). nih.gov | Isocyanide Carbon (-N≡C) |
| Dipole-Dipole | Arises from the large dipole moments of the nitrile and isocyanide groups, leading to antiparallel arrangements in condensed phases. researchgate.net | Nitrile (-C≡N) and Isocyanide (-N≡C) groups |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Benzene Ring |
| Halogen Bonding | The isocyanide carbon can act as a halogen bond acceptor. nih.gov | Isocyanide Carbon (-N≡C) |
| Donor-Acceptor | Interaction between the nitrogen lone pair of one molecule and an antibonding orbital (e.g., σ* of a C-H bond) of another. researchgate.net | Nitrile Nitrogen (-C≡N) |
Solvent Effects: The polarity of a solvent can significantly influence the electronic structure and, consequently, the reactivity of this compound. Computational models, such as the self-consistent reaction-field (SCRF) method, are employed to study these effects. In this approach, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.
Studies on benzonitrile have shown that its electronic polarizability is only slightly affected by the dielectric nature of the solvent. researchgate.net However, the solvent can influence spectroscopic properties. For instance, the orientation of solvent molecules in the first solvation sphere can contribute significantly to NMR chemical shifts, an effect that standard dielectric continuum models may not accurately capture. cas.cznih.gov For this compound, polar solvents are expected to stabilize charge-separated resonance structures, potentially altering the reactivity of both the isocyanide and nitrile functional groups. The choice of solvent can thus be a critical parameter in reactions involving this compound.
Quantum Chemical Descriptors for Predicting Chemical Behavior
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity, stability, and other properties. researchgate.netnih.govrasayanjournal.co.in These descriptors are essential tools in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netscispace.com For this compound, these descriptors provide a theoretical framework for understanding its chemical behavior.
The most important descriptors are derived from Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons. rasayanjournal.co.in The HOMO-LUMO gap (ELUMO - EHOMO) is an indicator of molecular stability and reactivity. nih.gov
Other key quantum chemical descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Global Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be deformed.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net
These descriptors are calculated using methods like Density Functional Theory (DFT). rasayanjournal.co.in For this compound, the distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The isocyanide carbon, with its dual character, and the electrophilic carbon of the nitrile group are key areas of interest. The values of these descriptors can rationalize the reactivity patterns of the molecule in various reactions. rasayanjournal.co.in
Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance for Chemical Behavior |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. rasayanjournal.co.in |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. rasayanjournal.co.in |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A small gap implies high polarizability and chemical reactivity. nih.gov |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. researchgate.net |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | A large value indicates high stability and low reactivity. researchgate.net |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. researchgate.net |
Molecular Dynamics and Advanced Simulation Techniques for Reaction Pathways
While quantum chemical descriptors provide a static picture of reactivity, molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing insights into reaction mechanisms and pathways. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale. nih.gov
For a molecule like this compound, MD simulations can be used to:
Explore Conformational Space: Although the molecule is relatively rigid, MD can sample the rotational dynamics of the functional groups and their interaction with surrounding solvent molecules.
Simulate Reaction Dynamics: By combining quantum mechanics with molecular mechanics (QM/MM methods), a reaction involving this compound can be simulated. The reactive part of the system (the solute and key reactants) is treated with a high-level QM method, while the surrounding solvent is treated with a computationally less expensive MM force field. This approach allows for the calculation of free energy barriers and the identification of transition states along a reaction coordinate.
Study Solvation Structure: MD simulations can reveal the detailed structure of the solvent shells around the nitrile and isocyanide groups, providing a more accurate picture of solvent effects than continuum models alone. nih.gov
Advanced sampling techniques, such as replica exchange molecular dynamics or metadynamics, can be employed to overcome high energy barriers and explore complex reaction landscapes more efficiently. nih.gov These simulations can provide a detailed, atomistic understanding of reaction mechanisms, such as cycloaddition reactions involving the nitrile group or the multi-component reactions characteristic of isocyanides, which is unattainable through experimental means alone.
Advanced Spectroscopic Characterization of 2 Isocyanobenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the foundational methods for the structural confirmation of 2-isocyanobenzonitrile and its derivatives.
In the ¹H NMR spectrum of the parent this compound, the aromatic protons typically appear as a complex multiplet system in the downfield region (approximately 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the cyano and isocyano groups. The integration of these signals confirms the presence of the four aromatic protons.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyano (-CN) and isocyano (-NC) groups exhibit characteristic chemical shifts, typically in the range of 115-120 ppm for the nitrile carbon and a broader, less consistently defined region for the isocyanide carbon. The quaternary carbons to which these groups are attached (C1 and C2) are also identifiable, often appearing further downfield than the protonated aromatic carbons. The remaining aromatic carbons (C3-C6) resonate in the typical aromatic region of ~120-140 ppm. The specific chemical shifts are highly sensitive to the presence of other substituents on the aromatic ring, allowing for detailed structural analysis of derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted this compound Derivative.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.0 - 8.5 | 120 - 145 | The exact shift and multiplicity depend on the substitution pattern. |
| Cyano Carbon (-C N) | N/A | 115 - 120 | Typically a sharp signal; quaternary. |
| Isocyano Carbon (-N C) | N/A | 155 - 170 | Can be broad; quaternary. |
| Aromatic C1 (-C -CN) | N/A | 110 - 125 | Quaternary carbon, shielded/deshielded by substituents. |
| Aromatic C2 (-C -NC) | N/A | 135 - 150 | Quaternary carbon, influenced by the isocyano group. |
When this compound or its derivatives are reacted with phosphorus-containing reagents, ³¹P NMR spectroscopy becomes a critical tool for characterizing the resulting phosphorylated products. The phosphorus-31 nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe for structural changes around the phosphorus atom. oxinst.comhuji.ac.il
For instance, in reactions involving phosphines (P(III) compounds), the oxidation state of phosphorus often changes. If a derivative of this compound undergoes a reaction, such as a Staudinger ligation or an Appel-type reaction, the phosphorus atom in the starting phosphine (B1218219) reagent (e.g., triphenylphosphine) will typically be converted to a phosphine oxide or a phosphonium (B103445) salt (P(V) compounds). This change is accompanied by a significant downfield shift in the ³¹P NMR spectrum. The chemical shift of the starting triphenylphosphine (B44618) is around -5 ppm, whereas the resulting triphenylphosphine oxide appears around +25 to +40 ppm. This clear difference in chemical shifts allows for straightforward reaction monitoring and confirmation of product formation. oxinst.com
Table 2: Typical ³¹P NMR Chemical Shifts for Phosphorus-Containing Compounds.
| Compound Type | Oxidation State | Typical Chemical Shift (δ, ppm) |
| Trialkyl/Triarylphosphines | P(III) | -60 to +20 |
| Phosphonium Salts | P(V) | +15 to +100 |
| Phosphine Oxides | P(V) | +20 to +110 |
| Phosphonates | P(V) | 0 to +35 |
For complex derivatives of this compound, particularly those with multiple substituents or overlapping signals in 1D spectra, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. researchgate.netoregonstate.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com In the aromatic region of a this compound derivative, COSY spectra show cross-peaks between protons that are on adjacent carbons (typically ³J-coupling). This allows for the tracing of proton connectivity around the aromatic ring, which is crucial for determining the substitution pattern.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (¹J-coupling). libretexts.org An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks appearing at the coordinates corresponding to a proton and the carbon it is bonded to. This technique is invaluable for assigning the signals of protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically ²J and ³J) couplings between protons and carbons. libretexts.org For a this compound derivative, HMBC can show correlations from an aromatic proton to carbons two or three bonds away. This is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for connecting different fragments of a molecule. For example, a proton on a substituent could show a correlation to a carbon on the benzonitrile (B105546) ring, confirming its point of attachment.
Together, these 2D techniques provide a comprehensive map of the molecular structure, enabling the complete and confident assignment of all ¹H and ¹³C signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. youtube.comub.edu For a novel derivative of this compound, HRMS can distinguish between different molecular formulas that have the same nominal mass. This precise mass measurement is critical for confirming the identity of a newly synthesized compound.
Furthermore, HRMS is essential for identifying various adduct ions that can form in the ion source, particularly with soft ionization techniques like Electrospray Ionization (ESI). acdlabs.com Common adducts include the protonated molecule ([M+H]⁺), the sodiated molecule ([M+Na]⁺), and the potassiated molecule ([M+K]⁺). ucr.edu By accurately measuring the mass difference between these adducts and the proposed molecular ion, their identities can be confirmed, which in turn helps to correctly identify the molecular weight of the analyte. acdlabs.comucr.edu
Table 3: Common Adducts in Positive Ion Mode HRMS.
| Adduct Ion | Mass Added to M (Da) |
| [M+H]⁺ | 1.0078 |
| [M+NH₄]⁺ | 18.0344 |
| [M+Na]⁺ | 22.9898 |
| [M+K]⁺ | 38.9637 |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation. wikipedia.org
For this compound (C₈H₄N₂), the molecular ion peak would be expected at m/z = 128. Key fragmentation pathways for aromatic nitriles and isocyanides can be predicted: libretexts.orglibretexts.org
Loss of functional groups: Cleavage of the isocyano (-NC) or cyano (-CN) groups would result in a fragment ion at m/z = 102.
Loss of small neutral molecules: The molecule might lose hydrogen cyanide (HCN), leading to a fragment at m/z = 101.
Aromatic ring fragmentation: The stable aromatic ring can also fragment, leading to smaller characteristic ions.
The relative abundance of these fragment ions provides valuable structural information. For substituted derivatives, the fragmentation pattern will be influenced by the nature and position of the substituents, often involving the cleavage of the substituent or rearrangements that incorporate the substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. elte.hulibretexts.org For conjugated organic molecules like this compound, this technique primarily provides information about transitions involving π-electrons. libretexts.org
The electronic spectrum of this compound is governed by the promotion of electrons from occupied molecular orbitals to unoccupied ones. libretexts.org The most significant transitions in this conjugated system are π → π* transitions, associated with the aromatic ring and the nitrile and isocyanide groups. youtube.com The conjugation of these functional groups with the benzene (B151609) ring lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com This delocalization results in the absorption of light at longer wavelengths than in non-conjugated systems. masterorganicchemistry.com
Studies on the closely related isomer, para-isocyanobenzonitrile, under gas-phase, jet-cooled conditions have identified the S₀-S₁ electronic origin at 35,443 cm⁻¹ (approximately 282 nm). nih.govresearchgate.net While the S₀-S₁ origin is considerably strong, the spectrum reveals that vibronic coupling still plays an important role in the electronic transition. nih.gov Theoretical calculations suggest that the intensity of this transition is significantly influenced by the substitution of isonitrile and nitrile groups on the benzene ring. nih.govresearchgate.net
UV-Vis spectroscopy is a powerful tool for detecting and monitoring the formation of transient species and reaction intermediates, such as electron-donor-acceptor (EDA) complexes. nih.govescholarship.org The formation of an EDA complex between an electron donor and an electron acceptor molecule introduces new electronic energy levels. nih.gov This typically results in the appearance of a new, broad absorption band at a longer wavelength (a bathochromic or red shift) compared to the spectra of the individual components. nih.govnih.gov
By monitoring the appearance and intensity of this new charge-transfer band, the formation and concentration of the EDA complex can be tracked. nih.gov While this technique is widely applied, spectroscopic studies of para-isocyanobenzonitrile show little evidence of the strong charge-transfer interactions that are prominent in some other cyanobenzene derivatives, suggesting that intramolecular EDA complex formation is not a dominant feature in its S₁ state. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. utdallas.edu Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". utdallas.edu For this compound, the IR spectrum is distinguished by the characteristic absorptions of the isocyano, nitrile, and aromatic ring groups. The nitrile (C≡N) and isocyano (-N≡C) groups, in particular, have strong, sharp absorptions in a region of the spectrum that is relatively free from other signals, making them easily identifiable. youtube.com
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyano (-N≡C) | Asymmetric Stretch | 2150 - 2110 | Strong, Sharp |
| Nitrile (-C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C-H Bend (Out-of-Plane) | 900 - 675 | Strong |
Advanced Gas-Phase and Vibronic Spectroscopy
To probe the fine details of molecular structure and dynamics, advanced techniques such as Laser-Induced Fluorescence (LIF), Resonant Two-Photon Ionization (R2PI), and Dispersed Fluorescence (DFL) spectroscopy are employed. These methods, often combined with supersonic jet expansion to achieve very low rotational and vibrational temperatures, provide highly resolved vibronic spectra of isolated molecules in the gas phase. louisville.edu
Laser-Induced Fluorescence (LIF) is a spectroscopic method where a tunable laser excites a molecule to a higher electronic state, and the resulting spontaneous emission of light (fluorescence) is detected. wikipedia.orgedinst.com An LIF excitation spectrum is obtained by scanning the laser's wavelength and recording the total fluorescence intensity, which maps the vibronic energy levels of the excited state. hw.ac.uk
Resonant Two-Photon Ionization (R2PI) is a related, highly sensitive technique where one photon excites the molecule to an intermediate electronic state, and a second photon ionizes it. wikipedia.org The resulting ions are detected, often with a mass spectrometer, allowing for mass-selective spectroscopy. hhu.de
For the isomer para-isocyanobenzonitrile (pIBN), LIF and R2PI spectroscopy have been used to investigate its S₁ ← S₀ electronic transition under jet-cooled conditions. nih.gov These studies provide precise measurements of its electronic and vibrational properties. nih.govresearchgate.net
| Parameter | Finding for para-Isocyanobenzonitrile | Technique(s) |
|---|---|---|
| S₀-S₁ Electronic Origin | 35,443 cm⁻¹ | LIF, R2PI |
| Nature of S₀-S₁ Origin | Considerably strong intensity | LIF, R2PI |
| Dominant Spectral Feature | Vibronic coupling involving b₂ symmetry fundamentals | LIF, R2PI |
| Key Vibrational Mode | Bending mode of the nitrile group | LIF, R2PI |
In Dispersed Fluorescence (DFL) spectroscopy, a laser is tuned to excite a specific vibronic level in an upper electronic state. louisville.edu The resulting fluorescence is then passed through a monochromator to resolve the emission by wavelength. louisville.edu This provides detailed information about the vibrational energy levels of the ground electronic state. louisville.edu
DFL studies on para-isocyanobenzonitrile have been crucial in confirming the interpretations of its LIF and R2PI spectra. The DFL spectra verify the significant role of vibronic coupling in the molecule's electronic transitions. nih.govresearchgate.net Furthermore, they allow for the identification of Franck-Condon active ring modes that are built upon the vibronically-induced bands, with the bending motion of the nitrile group showing dominant activity. nih.gov
Studies of S0-S1 Electronic Origins and Vibronic Coupling
The transition from the ground electronic state (S₀) to the first excited singlet state (S₁) provides critical insights into the electronic structure and vibrational dynamics of a molecule. This transition and the associated vibronic coupling have been a subject of detailed spectroscopic investigation, particularly for isomers of isocyanobenzonitrile and related derivatives. While comprehensive studies on this compound are not extensively available in peer-reviewed literature, detailed analysis of its isomer, para-isocyanobenzonitrile, offers significant understanding of the photophysical processes in this class of molecules.
Electronic Origin of para-Isocyanobenzonitrile
High-resolution spectroscopic techniques, such as laser-induced fluorescence (LIF) and resonant two-photon ionization (R2PI) spectroscopy under jet-cooled gas-phase conditions, have been employed to precisely determine the S₀-S₁ electronic origins of isocyanobenzonitrile isomers and their analogues. nih.govresearchgate.net For para-isocyanobenzonitrile (pIBN), the S₀-S₁ electronic origin has been identified at 35,443 cm⁻¹. nih.govresearchgate.netfigshare.com
This value is part of a broader study comparing a series of mono- and di-substituted nitrile and isonitrile benzene derivatives. The intensity of the S₀-S₁ origin transition in pIBN is notably stronger compared to that of para-diisocyanobenzene (pDIB), which has its origin at 35,566 cm⁻¹. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-31+G(d) level attribute the weak S₀-S₁ oscillator strength in pDIB to a near-perfect cancellation of transition dipoles. In contrast, the substitution of an isonitrile group with a nitrile group in pIBN leads to a greater intensity of the electronic origin. nih.govfigshare.com
| Compound | S₀-S₁ Electronic Origin (cm⁻¹) | Reference |
|---|---|---|
| para-Isocyanobenzonitrile (pIBN) | 35,443 | nih.govresearchgate.net |
| para-Diisocyanobenzene (pDIB) | 35,566 | nih.govresearchgate.net |
| para-Dicyanobenzene (pDCB) | Not specified in results |
Vibronic Coupling in para-Isocyanobenzonitrile
Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. In the electronic spectrum of pIBN, while the S₀-S₁ origin is strong, vibronic coupling still plays a significant role in the appearance of the spectrum. nih.gov The vibronically-induced activity is primarily dominated by the bending mode of the nitrile group. nih.govresearchgate.net These transitions involve fundamentals of b₂ symmetry. nih.govresearchgate.netfigshare.com
In the closely related molecule para-diisocyanobenzene, vibronic coupling to the S₂ state is the dominant feature of the spectrum, with the S₀-S₁ origin being very weak. The spectrum is dominated by b₃g transitions, specifically the isocyano bend (ν₁₇) at 501 cm⁻¹ and a ring distortion mode (ν₁₆) at 650 cm⁻¹. nih.govresearchgate.net Dispersed fluorescence (DFL) spectra confirm the significant role of vibronic coupling in these molecules. nih.govfigshare.com Unlike some cyanobenzene derivatives, the spectra for both pIBN and pDIB show little clear evidence of charge-transfer interactions. nih.gov
Spectroscopic Data of an Ortho-Substituted Derivative: 2-Fluorobenzonitrile (B118710)
To provide context for ortho-substituted compounds, studies on 2-fluorobenzonitrile are relevant. Using two-color resonance two-photon ionization (REMPI) spectroscopy, the S₀-S₁ electronic origin for 2-fluorobenzonitrile has been precisely determined to be 36,028 ± 2 cm⁻¹. The vibronic spectrum of its S₁ state shows activity in many in-plane vibrational modes of the ring.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 36,028 | Band Origin |
Note: A detailed list of vibronic bands for 2-fluorobenzonitrile is available in specialized literature but is not reproduced here.
This information highlights how the position and nature of substituents on the benzene ring significantly influence the electronic transition energies and vibronic coupling mechanisms.
Applications of 2 Isocyanobenzonitrile in Diverse Fields
Medicinal Chemistry and Drug Discovery
2-Isocyanobenzonitrile serves as a key precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities. Its utility in constructing complex molecular architectures makes it a compound of interest in the field of drug discovery.
Synthesis of Biologically Active Nitrogen-Containing Heterocycles
The dual reactivity of this compound allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic systems that are scaffolds for many biologically active molecules.
Indole (B1671886) and its fused derivatives are prominent structural motifs in numerous natural products and pharmaceuticals, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. rsc.orgnih.govresearchgate.netfigshare.comresearchgate.netmdpi.comnih.govnih.govmdpi.commdpi.com The synthesis of indole-fused polycyclic compounds is a significant area of research in medicinal chemistry.
Recent studies have demonstrated the use of this compound in the synthesis of such complex structures. For instance, a visible-light-induced, selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines has been developed to access indole-fused polycyclics. This method is noted for its environmental friendliness and efficiency. While the primary focus of such research is often on the development of novel synthetic methodologies, the resulting indole-fused polycyclic compounds are of significant interest for their potential biological activities. The inherent structural similarity of these synthesized motifs to known bioactive molecules suggests their potential as anticancer, antimicrobial, or anti-inflammatory agents, warranting further biological evaluation.
Table 1: Examples of Biologically Active Indole Derivatives
| Compound Class | Noted Biological Activities |
| Indole-based Tyrphostin Derivatives | Anticancer (potential kinase inhibitors) nih.gov |
| Pyrazolinyl-Indole Derivatives | Anticancer (EGFR inhibitors) mdpi.com |
| 3-Alkylidene-2-Indolone Derivatives | Antibacterial and Antifungal mdpi.com |
| Indole-1,2,4 Triazole Conjugates | Antimicrobial mdpi.com |
| Indole Derivatives from 3-chloro-1H-Indole-2-carbaldehyde | Antibacterial and Antifungal figshare.com |
The 3-aminoindole scaffold is a crucial component in many biologically active compounds. nih.govresearchgate.net Methods for the synthesis of unprotected 3-aminoindoles have been developed, providing access to this important class of molecules. nih.gov The introduction of a phosphate (B84403) group into organic molecules can significantly alter their biological properties, including their ability to act as therapeutic agents. However, the direct synthesis of phosphorylated 3-aminoindoles from this compound is not extensively documented in the currently available scientific literature. While methods for the synthesis of 3-phosphorylated indoles from other precursors exist, a direct route utilizing this compound remains an area for potential future research. documentsdelivered.com
Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.gov The synthesis of quinazoline derivatives is a well-established area of medicinal chemistry, with various methods being employed to construct this heterocyclic system. One approach involves the use of N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives, which can be conceptually derived from this compound, to produce quinazoline compounds containing an α-aminophosphonate group. nih.gov Some of these synthesized quinazolines have shown biological activity comparable to commercial reagents. nih.gov
Benzoimidazo[2,1-b]quinazolines represent a more complex, fused heterocyclic system that has also attracted interest due to its potential biological activities. acs.orgmdpi.comresearchgate.net Synthetic strategies towards these molecules often involve multi-step sequences. While direct synthesis from this compound is not commonly reported, the versatile reactivity of the isocyanide and nitrile groups suggests its potential as a starting material in the future development of novel synthetic routes to this class of compounds.
Table 2: Biological Activities of Quinazoline Derivatives
| Compound Class | Reported Biological Activities |
| 2,4,6-trisubstituted quinazolines | Antimicrobial nih.gov |
| Acylhydrazone quinazolines | Antibacterial and Antifungal nih.gov |
| Quinazoline-based kinase inhibitors | Anticancer nih.gov |
| Quinazolinone derivatives | Broad spectrum including anti-HIV, anticancer, antifungal, antibacterial nih.gov |
| Imidazo/Benzimidazo[1,2-c]quinazoline derivatives | Antimicrobial acs.org |
Development of Novel Scaffolds for Enhanced Drug Efficacy
The development of novel molecular scaffolds is a cornerstone of modern drug discovery, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of therapeutic agents. csmres.co.uksciencedaily.comnih.govnih.govrsc.org The unique structural and electronic properties of this compound make it an attractive starting point for the design and synthesis of new scaffolds. The rigid benzenoid ring combined with the reactive isocyanide and nitrile functionalities allows for the construction of diverse and complex three-dimensional structures.
While the concept of using novel building blocks to enhance drug discovery is well-established, specific examples detailing the use of this compound as a foundational scaffold for drugs with demonstrably enhanced efficacy are not yet widespread in the literature. However, the principles of scaffold-based drug design suggest that the incorporation of the this compound motif could lead to the discovery of new classes of bioactive molecules. The development of synthetic methodologies that utilize this compound to create libraries of diverse small molecules is an active area of research with the potential to yield future therapeutic breakthroughs.
Materials Science and Organic Electronics
In the realm of materials science, this compound presents opportunities for the synthesis of novel organic materials with tailored electronic and optical properties. The presence of the nitrile group and the versatile reactivity of the isocyanide function allow for its incorporation into larger conjugated systems, which are the fundamental components of organic electronic devices.
The field of organic electronics relies on the development of new conjugated polymers and small molecules that can efficiently transport charge and interact with light. researchgate.netnih.govmdpi.com These materials are utilized in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on their molecular structure. rsc.orgnso-journal.orgnso-journal.orgresearchgate.net
While the use of benzonitrile-containing compounds in the synthesis of high-performance polymers for various applications is known, specific and detailed studies on the direct polymerization or incorporation of this compound into materials for organic electronics are not extensively reported. The potential for the isocyanide group to participate in polymerization reactions or to be converted into other functional groups suitable for creating extended π-conjugated systems makes this compound a promising, yet underexplored, building block in this field. researchgate.netrsc.orgnih.gov Future research may focus on harnessing the unique reactivity of this compound to create novel materials with enhanced performance in electronic devices.
Precursors for Organic Light-Emitting Diode (OLED) Materials
The unique electronic and structural properties of the isocyanide and benzonitrile (B105546) groups suggest that this compound could theoretically serve as a precursor or building block for organic light-emitting diode (OLED) materials. The nitrile group is a common electron-withdrawing group used in the design of high-performance organic electronic materials, while the isocyanide group can participate in a variety of chemical transformations, allowing for the construction of complex organic molecules.
Deep-Red OLED Materials
The development of efficient deep-red OLEDs is an active area of research. The color of light emitted by an organic molecule is determined by its electronic structure, specifically the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The combination of the electron-withdrawing nitrile group and the phenyl ring in this compound could be incorporated into larger conjugated systems designed to have a small HOMO-LUMO gap, a prerequisite for red emission. For instance, donor-acceptor molecules, where an electron-donating moiety is linked to an electron-accepting moiety, are a common strategy for achieving red-emitting materials. A derivative of this compound could potentially act as the acceptor component in such a system.
Components for Organic Transistor Memory Devices
Organic field-effect transistors (OFETs) are the fundamental building blocks of organic electronics, and their adaptation for memory applications is a key research focus. Organic transistor memory devices often rely on charge-trapping layers or floating gates to store information. While there is no specific literature on the use of this compound in these devices, materials containing nitrile groups are known for their electron-accepting properties, which can be relevant for creating charge-trapping sites. The polar nature of the isocyanide and nitrile groups could also influence the dielectric properties of materials used in the gate insulator layer of OFETs.
Electron-Transporting Layers (ETL) and Emitting Layers (EML)
In an OLED device, the electron-transporting layer (ETL) facilitates the injection and transport of electrons from the cathode, while the emitting layer (EML) is where electrons and holes recombine to produce light. Materials with good electron mobility and appropriate energy levels are required for ETLs. The electron-deficient nature of the benzonitrile unit suggests that molecules derived from this compound could possess the necessary electronic properties for electron transport.
As for the emitting layer, this compound itself is not known to be an efficient emitter. However, it could be chemically modified and incorporated into larger molecular structures that are designed to be highly fluorescent or phosphorescent. The isocyanide group offers a reactive handle for such modifications.
Development of Fluorescent Organic Materials
The development of novel fluorescent organic materials is crucial for a wide range of applications, including sensing, imaging, and lighting. The fluorescence properties of a molecule are dictated by its structure and electronic characteristics. While this compound is not reported as a standalone fluorophore, it could be used as a synthon in the preparation of more complex fluorescent molecules. The isocyanide group can be transformed into various other functional groups, and the benzonitrile moiety can be part of a larger chromophoric system. For example, isocyanides can react with various partners to form heterocyclic structures, many of which are known to be fluorescent.
Potential in Polymer Chemistry as Monomers or Functional Group Precursors
The isocyanide group is known to undergo polymerization, leading to the formation of poly(isocyanide)s, which can adopt helical structures and exhibit interesting chiroptical properties. In principle, this compound could act as a monomer in such polymerizations, yielding a polymer with pendant benzonitrile groups. These nitrile groups could then be further modified to tune the properties of the polymer.
Alternatively, the isocyanide group can be used as a functional group precursor in polymer synthesis. For instance, it can participate in multicomponent reactions, which are powerful tools for creating complex polymer architectures and for post-polymerization modification. This would allow for the introduction of the 2-cyanophenyl moiety into a polymer backbone or as a side chain.
Green Chemistry Principles and Sustainable Synthesis with 2 Isocyanobenzonitrile
Atom Economy in 2-Isocyanobenzonitrile-Mediated Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgwordpress.com Reactions with high atom economy are inherently more sustainable as they generate less waste. youtube.com
Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.netfrontiersin.org Isocyanides, including this compound, are particularly well-suited for MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org In these reactions, the isocyanide carbon is incorporated into the product backbone, leading to the efficient construction of diverse molecular scaffolds with minimal byproduct formation. nih.gov
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Scheme | Atom Economy | Relevance to this compound |
| Substitution | A + B → C + D | Low to Moderate | Traditional syntheses may involve substitution steps with lower atom economy. |
| Elimination | A → B + C | Low | Less common in the direct application of this compound. |
| Addition | A + B → C | High (often 100%) | Reactions where this compound adds to another molecule can be highly atom-economical. |
| Multicomponent | A + B + C → D | Very High | Ideal for leveraging the reactivity of this compound for sustainable synthesis. nih.govnih.gov |
The pursuit of high atom economy in reactions involving this compound encourages the development of novel MCRs and addition reactions that maximize the incorporation of its unique bifunctional structure into the final products.
Implementation of Mild Reaction Conditions (e.g., Room Temperature, Visible Light)
A key aspect of green chemistry is the use of mild reaction conditions to reduce energy consumption and improve safety. researchgate.net The development of synthetic methods that proceed at room temperature and utilize benign energy sources like visible light is a significant advancement.
Recent research has demonstrated the potential of visible-light photocatalysis in mediating reactions involving isocyanides. nih.govresearchgate.net These reactions can often be conducted at ambient temperatures, avoiding the need for harsh heating. researchgate.net For instance, visible-light-induced radical cascade cyclizations of 2-isocyanobiaryls, compounds structurally related to this compound, have been developed to synthesize phenanthridines without the need for high temperatures. rsc.org Aromatic isocyanides themselves have been shown to act as visible-light photocatalysts in certain reactions, highlighting their potential for dual use as both reactant and catalyst under mild conditions. nih.gov
The application of visible light can promote the formation of radical intermediates from isocyanides, enabling a range of chemical transformations under gentle conditions. researchgate.netresearchgate.net This approach is particularly promising for the functionalization of this compound, offering an energy-efficient alternative to traditional thermal methods.
Use of Environmentally Benign Oxidants (e.g., Air)
The choice of oxidant is critical in designing green chemical processes. Traditional oxidants can be hazardous and produce toxic waste. In contrast, environmentally benign oxidants like molecular oxygen from the air are ideal for sustainable chemistry.
In the context of isocyanide chemistry, visible-light-mediated reactions often utilize air as a sustainable oxidant. researchgate.net For example, the eosin (B541160) Y-catalyzed synthesis of 6-thiocyanatophenanthridines from 2-isocyanobiphenyls proceeds efficiently using atmospheric oxygen at room temperature. researchgate.net This strategy avoids the use of stoichiometric, and often toxic, chemical oxidants, significantly improving the environmental profile of the synthesis. While specific examples with this compound are not extensively documented, the precedent set by related compounds suggests a strong potential for the application of air as a green oxidant in its future synthetic transformations.
Strategies for Catalyst Recycling and Waste Reduction (e.g., Selenium Recovery)
Catalyst recycling is a cornerstone of sustainable chemistry, as it reduces costs, minimizes waste, and conserves valuable resources. nih.govredalyc.org While specific catalyst recycling strategies for reactions involving this compound are not well-documented, general principles can be applied.
For reactions that employ homogeneous catalysts, techniques such as immobilization on solid supports can facilitate their recovery and reuse. mdpi.com Heterogeneous catalysts are inherently easier to separate from the reaction mixture, for instance, through simple filtration, and can often be reused for multiple reaction cycles. nih.gov The development of robust and recyclable catalysts is an active area of research with direct applicability to the synthesis of derivatives from this compound. nih.govmdpi.com
Regarding waste reduction, the concept of selenium recovery, while not directly linked to catalyst recycling in the organic synthesis of this compound derivatives in the available literature, is an important principle in industrial processes where selenium-containing compounds might be used or generated. In other industrial contexts, such as copper refining, selenium is recovered from anode slimes through processes like sulphatizing roasting and subsequent precipitation. This highlights a broader industrial commitment to resource recovery that can inspire similar waste valorization strategies in chemical synthesis.
Development of Photocatalyst- and Metal-Free Protocols
The development of synthetic protocols that avoid the use of photocatalysts and metal catalysts represents a significant step towards even greener chemical processes. tubitak.gov.tr While photocatalysis is a green technique, the catalysts themselves can sometimes be expensive or based on rare metals.
Interestingly, some reactions involving aromatic isocyanides can proceed under visible light irradiation without the need for an external photocatalyst. nih.gov In these cases, the isocyanide itself can absorb light and initiate the chemical transformation. nih.gov This "dark side" of isocyanides, where they act as their own photocatalyst, opens up possibilities for catalyst-free reactions. nih.gov
Furthermore, metal-free synthetic routes are highly desirable to avoid potential contamination of the final product with toxic metal residues, which is particularly important in the synthesis of pharmaceuticals and fine chemicals. Research into metal-free multicomponent reactions and other transformations involving isocyanides is an active field. researchgate.net For this compound, the development of such catalyst-free protocols would further enhance its profile as a versatile building block for sustainable synthesis.
Conclusions and Outlook
Summary of Key Advancements in 2-Isocyanobenzonitrile Chemistry
The chemistry of this compound has progressed significantly, particularly in its application in multicomponent reactions (MCRs) and the synthesis of heterocyclic compounds. The dual reactivity of the isocyano and nitrile groups allows for the construction of diverse molecular scaffolds.
Key advancements include:
Multicomponent Reactions: this compound has been utilized in Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. wikipedia.orgwikipedia.orgencyclopedia.pub These reactions allow for the one-pot synthesis of complex amide derivatives by combining an aldehyde or ketone, an amine, a carboxylic acid, and the isocyanide. The presence of the nitrile group on the benzonitrile (B105546) ring offers a handle for further functionalization of the resulting products.
Synthesis of Heterocycles: The bifunctional nature of this compound has been exploited in the synthesis of various nitrogen-containing heterocycles. For instance, derivatives of 2-isocyanobenzamide have been used in palladium-catalyzed imidoylative cycloamidation reactions to produce axially chiral 2-arylquinazolinones. beilstein-journals.org
Asymmetric Catalysis: There has been growing interest in the development of asymmetric transformations involving isocyanides. While much of the research has focused on the broader class of isocyanides, the principles are applicable to this compound for the synthesis of non-centrally chiral molecules. beilstein-journals.orgnih.govresearchgate.net
A notable application of a related compound, 2-cyanobenzaldehyde, which shares the ortho-disubstituted pattern, is in cascade reactions to form isoindolinones and phthalides, highlighting the synthetic potential of this substitution pattern. researchgate.net
Current Challenges and Unresolved Research Questions
Despite the progress, several challenges and unresolved questions remain in the chemistry of this compound:
Selective Reactivity: A primary challenge lies in the selective activation of either the isocyano or the nitrile group. Developing reaction conditions that allow for the chemoselective transformation of one group while leaving the other intact is crucial for expanding the synthetic utility of this compound.
Limited Substrate Scope: While multicomponent reactions involving isocyanides are well-established, the substrate scope specifically for this compound remains relatively unexplored. Investigating the compatibility of various aldehydes, amines, and carboxylic acids in Ugi and Passerini reactions with this particular isocyanide is an area for further research.
Mechanistic Understanding: The precise mechanistic pathways of many reactions involving this compound are not fully elucidated. A deeper understanding of the reaction mechanisms is essential for optimizing reaction conditions and designing new transformations.
Synthesis of this compound: The development of more efficient and scalable synthetic routes to this compound itself is an ongoing challenge that can hinder its broader application.
Future Research Directions for this compound Applications
The future of this compound chemistry is promising, with several exciting avenues for exploration.
A key future direction is the exploration of novel reactivity modes beyond the well-established multicomponent reactions. This includes investigating its potential in:
Cycloaddition Reactions: The isocyano group can participate in various cycloaddition reactions, such as [4+1] and [3+2] cycloadditions, to construct five-membered rings. nih.govmdpi.comresearchgate.net The nitrile group could potentially act as a dienophile or dipolarophile in other cycloaddition processes. A systematic study of the cycloaddition chemistry of this compound could lead to the discovery of new heterocyclic scaffolds.
Metal-Catalyzed Cross-Coupling Reactions: The isocyano group can act as a ligand for transition metals, suggesting the potential for developing novel metal-catalyzed transformations. Research into the coordination chemistry of this compound could unveil new catalytic applications.
Radical Reactions: The reactivity of isocyanides in radical reactions is an emerging area. Investigating the behavior of this compound under radical conditions could open up new avenues for C-C and C-heteroatom bond formation.
Future efforts should focus on expanding the range of substrates that can be effectively used in reactions with this compound. This will enhance its utility in the synthesis of a wider variety of complex molecules. For instance, exploring its reactions with a broader array of functionalized aldehydes, amines, and carboxylic acids in MCRs will be crucial.
The development of enantioselective transformations is a major goal in modern organic synthesis. Future research should focus on designing chiral catalysts and reaction conditions for the asymmetric synthesis of molecules derived from this compound. This could involve:
Catalytic Asymmetric Multicomponent Reactions: Designing chiral catalysts for enantioselective Ugi and Passerini reactions using this compound.
Enantioselective Cycloadditions: Developing chiral Lewis acids or organocatalysts to control the stereochemistry of cycloaddition reactions involving this compound.
Synthesis of Axially Chiral Compounds: Building upon the synthesis of axially chiral quinazolinones from 2-isocyanobenzamide derivatives, further exploration into the synthesis of other classes of atropisomeric compounds is warranted. beilstein-journals.org
Advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. cuny.edunih.govsoci.orgderpharmachemica.com Future computational studies could focus on:
Reaction Pathway Analysis: Elucidating the detailed reaction pathways of known and novel transformations to understand the factors controlling reactivity and selectivity.
Catalyst Design: Computationally screening and designing new catalysts for asymmetric transformations involving this compound.
Predicting Reactivity: Using computational models to predict new and unexplored reactivity modes of this compound, guiding future experimental work.
By addressing the current challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and powerful tool in organic synthesis.
Targeted Development in Specific Medicinal and Material Science Domains
The unique bifunctional nature of this compound, featuring both a reactive isocyanide group and a nitrile group on an aromatic ring, positions it as a compound of significant interest for targeted development in medicinal chemistry and material science. The ortho-disposition of these two groups offers intriguing possibilities for the synthesis of complex heterocyclic structures and novel polymeric materials. Future research is likely to focus on leveraging this distinct chemical architecture to create molecules and materials with tailored properties.
In Medicinal Chemistry:
The development of novel therapeutic agents often relies on the synthesis of diverse libraries of complex molecules. Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are powerful tools in this endeavor due to their efficiency and ability to generate molecular diversity from simple building blocks. nih.govfrontiersin.org this compound is a promising candidate for such reactions, where both the isocyanide and the nitrile moiety can participate in or influence subsequent transformations to create unique molecular scaffolds.
A primary area of targeted development lies in the synthesis of fused heterocyclic systems. Quinazolines, for instance, are a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.comnih.gov Many synthetic routes to quinazolines utilize 2-aminobenzonitrile (B23959) as a key precursor. nih.gov Given the chemical relationship between the amino and isocyano groups, it is projected that this compound could serve as a versatile synthon for novel quinazoline (B50416) derivatives through intramolecular cyclization or annulation strategies. The isocyanide group can act as a reactive handle for introducing diversity, while the nitrile group can participate in ring-closure reactions.
The table below outlines potential heterocyclic cores that could be targeted for synthesis using this compound, based on established chemical transformations of the isocyanide and nitrile functional groups.
| Heterocyclic Core | Potential Synthetic Strategy | Relevant Biological Activities |
| Quinazolines | Intramolecular cyclization following an initial intermolecular reaction at the isocyanide center. | Anticancer, Anti-inflammatory, Antiviral mdpi.com |
| Benzimidazoles | Reaction with amines, potentially followed by cyclization involving the nitrile group. | Anthelmintic, Antifungal, Anticancer |
| Phthalocyanines | Tetramerization reactions, analogous to the synthesis from phthalonitriles, potentially leading to novel metal-complexing agents for photodynamic therapy. | Photosensitizers in Photodynamic Therapy |
| Fused Pyrimidines | Cycloaddition reactions or multicomponent reactions designed to construct the pyrimidine (B1678525) ring fused to the starting benzene (B151609) ring. | Kinase inhibitors, Antiviral nih.gov |
Interactive Data Table: Potential Bioactive Heterocycles from this compound
In Material Science:
The dual functionality of this compound also makes it an attractive monomer for the design of advanced functional polymers and materials. The nitrile group is known to be a precursor for thermally stable polymers like phthalonitrile (B49051) resins, which form highly cross-linked, robust networks upon curing and exhibit outstanding thermal and oxidative stability. nih.gov The isocyanide group can undergo polymerization itself or be used as a reactive site for grafting or modification.
Targeted development in material science could focus on creating polymers with enhanced thermal properties, specific optical characteristics, or metal-coordinating capabilities. The polymerization of the nitrile groups could lead to rigid, high-performance thermosetting resins, while the isocyanide functionality could be retained for post-polymerization modification or for creating materials with unique surface properties.
Furthermore, the ability of isocyanides to act as strong ligands for transition metals opens avenues for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.netrsc.org These materials could have applications in catalysis, gas storage, or as chemical sensors. By incorporating this compound into a polymer backbone, materials could be designed that selectively bind to specific metal ions, leading to applications in separation or environmental remediation.
The table below summarizes potential areas for the targeted development of materials derived from this compound.
| Material Type | Potential Synthetic Route | Key Properties & Potential Applications |
| High-Performance Thermosets | Thermal or catalyst-induced polymerization of the nitrile groups. | High thermal stability, chemical resistance; Aerospace components, electronic encapsulants. |
| Functionalized Polymers | Polymerization through the isocyanide group or use as a co-monomer. | Tunable properties, reactive sites for grafting; Membranes, functional coatings. |
| Coordination Polymers / MOFs | Reaction with metal salts, utilizing the isocyanide as a coordinating ligand. | Porosity, catalytic activity; Gas storage, chemical sensors, catalysis. doi.org |
| Organometallic Materials | Formation of complexes with transition metals for incorporation into a polymer matrix. | Unique electronic and optical properties; Luminescent materials, specialty electronics. researchgate.net |
Interactive Data Table: Potential Materials from this compound
The outlook for this compound is promising, with its unique structure offering considerable potential for innovation in both medicinal chemistry and material science. Future work will likely involve the exploration of its reactivity in multicomponent and polymerization reactions, leading to the development of novel compounds and materials with highly specialized functions.
Q & A
Q. How should researchers address ethical and regulatory considerations when developing this compound-based therapeutics?
- Methodological Answer : Preclinical testing must comply with ICH guidelines for toxicity (e.g., Ames test, micronucleus assay). Animal studies require institutional ethics approval (IACUC). Data transparency protocols (FAIR principles) ensure reproducibility while protecting intellectual property during patent filing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
